

# An In-depth Technical Guide to the Chemical Profile of Bromadol (BDPC)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Bromadol** (BDPC), a potent synthetic opioid of the arylcyclohexylamine class. It details the compound's chemical structure, physicochemical properties, pharmacological profile, and the experimental methodologies used for its characterization.

# **Chemical Identity and Structure**

**Bromadol**, systematically named 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol, is a synthetic opioid developed by Daniel Lednicer at The Upjohn Company in the 1970s.[1][2][3][4] Its structure is characterized by a cyclohexane ring with key substitutions that impart high affinity and efficacy at the  $\mu$ -opioid receptor.[1][4] The pharmacologically more active stereoisomer is the trans-isomer, where the hydroxy and phenylethyl groups at the C1 position and the 4-bromophenyl and dimethylamino groups at the C4 position have a specific spatial arrangement.[1][2][5]

#### Key Identifiers:

- IUPAC Name: (1s,4r)-4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol[6]
- Common Names: Bromadol, BDPC[1][2]



• CAS Number: 77239-98-6[3][4][5][7]

• Molecular Formula: C22H28BrNO[1][4][5][7][8]

Molecular Weight: 402.4 g/mol [1][4][5]

Below is a two-dimensional representation of the chemical structure of the active trans-isomer of **Bromadol** (BDPC).

Caption: 2D chemical structure of trans-Bromadol (BDPC).

# **Physicochemical Properties**

The physicochemical properties of **Bromadol** have been determined through a combination of experimental data and computational predictions. These characteristics are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property                                   | Value                                     | Source |  |
|--------------------------------------------|-------------------------------------------|--------|--|
| Appearance                                 | White to off-white solid                  | [1]    |  |
| Melting Point                              | 242–243 °C (trans-isomer HCl salt)        | [1]    |  |
| 208–210 °C (cis-isomer HCl salt, hydrated) | [1]                                       |        |  |
| Boiling Point                              | 488.8 ± 45.0 °C (Predicted)               | [7][9] |  |
| Density                                    | $1.28 \pm 0.1 \text{ g/cm}^3$ (Predicted) | [7][9] |  |
| рКа                                        | 14.83 ± 0.40 (Predicted)                  | [7][9] |  |
| LogP                                       | 5.14 (Predicted)                          | [8]    |  |
| Hydrogen Bond Donors                       | 1 [8]                                     |        |  |
| Hydrogen Bond Acceptors                    | 2                                         | [8]    |  |

# **Pharmacological Profile**



**Bromadol** is a highly potent and selective full agonist of the  $\mu$ -opioid receptor (MOR).[1][4] Its analgesic effects are significantly greater than those of morphine and fentanyl.[2][3][7][9]

| Parameter                                      | Value                                     | Notes                           | Source    |
|------------------------------------------------|-------------------------------------------|---------------------------------|-----------|
| Mechanism of Action                            | Full agonist at the μ-<br>opioid receptor | [4]                             |           |
| Binding Affinity (Ki)                          | 1.49 nM                                   | For the µ-opioid receptor       | [4][10]   |
| Analgesic Potency                              | ~504 times that of morphine               | In animal models (trans-isomer) | [2][3][4] |
| ~2.9 times that of fentanyl                    | In mouse hot plate assay                  | [1][7][9]                       |           |
| In Vitro Efficacy                              | EC₅₀ 7.6-fold lower<br>than fentanyl      | β-arrestin 2 recruitment assay  | [3][7][9] |
| EC <sub>50</sub> 10.8-fold lower than fentanyl | mini-Gi recruitment<br>assay              | [3][7][9]                       |           |

# **Downstream Signaling Pathway**

Upon binding to the  $\mu$ -opioid receptor, a G-protein coupled receptor (GPCR), **Bromadol** initiates a cascade of intracellular events characteristic of Gi/o protein activation. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability and analgesia. The compound also promotes the recruitment of  $\beta$ -arrestin 2.[3][7][9]





Click to download full resolution via product page

Caption: BDPC-induced µ-opioid receptor signaling cascade.

# **Experimental Protocols**

The characterization of **Bromadol** involves several key experimental procedures, from its chemical synthesis to its pharmacological evaluation.

## **Chemical Synthesis Workflow**

The original synthesis of **Bromadol** was a five-step process developed at Upjohn.[1] It begins with a protected cyclohexanone derivative and introduces the necessary functional groups in a regioselective manner.





Click to download full resolution via product page

Caption: General workflow for the laboratory synthesis of **Bromadol**.

Methodology: The synthesis starts with the monoketal of cyclohexane-1,4-dione to protect one carbonyl group.[1] The synthesis proceeds through the sequential introduction of the 4-bromophenyl and dimethylamino groups at the C4 position. Following deprotection, the intermediate, 4-(p-bromophenyl)-4-dimethylaminocyclohexanone, undergoes a Grignard reaction with phenethylmagnesium bromide to install the phenylethyl and hydroxyl groups at the C1 position.[7][8] The final step involves purification and separation of the cis and trans isomers, often through crystallization-based methods.[4]

## **Radioligand Binding Assay Protocol**

This assay is used to determine the binding affinity (Ki) of **Bromadol** for the  $\mu$ -opioid receptor. It measures the ability of **Bromadol** to displace a known radioactively labeled ligand from the receptor.





Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.

#### Methodology:

- Membrane Preparation: Homogenize tissues or cultured cells expressing the μ-opioid receptor in a suitable buffer and isolate the membrane fraction by centrifugation.
- Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of a high-affinity MOR radioligand (e.g., [³H]-DAMGO), and a range of concentrations of unlabeled **Bromadol**.
- Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.



- Separation: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the **Bromadol** concentration to generate a competition curve. The IC<sub>50</sub> (concentration of **Bromadol** that inhibits 50% of specific radioligand binding) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

## In Vivo Analgesia Assay: Mouse Hot Plate Test

The hot plate test is a standard method for assessing the analgesic efficacy of compounds in animal models.[1][3][7][9]

#### Methodology:

- Acclimation: Acclimate mice to the testing room and handling procedures.
- Baseline Measurement: Place each mouse individually on a hot plate maintained at a
  constant temperature (e.g., 55 ± 0.5°C) and record the latency to a nociceptive response
  (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue
  damage.
- Compound Administration: Administer Bromadol or a vehicle control to the mice via a specific route (e.g., intraperitoneal injection).
- Post-treatment Measurement: At set time points after administration, place the mice back on the hot plate and measure their response latencies.
- Data Analysis: The analgesic effect is quantified as the increase in latency time compared to the baseline measurement. Data are often expressed as the Maximum Possible Effect (%MPE) to normalize the results. Potency is determined by constructing a dose-response curve and calculating the ED<sub>50</sub> value.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. grokipedia.com [grokipedia.com]
- 2. BDPC Wikipedia [en.wikipedia.org]
- 3. Bromadol | 77239-98-6 [chemicalbook.com]
- 4. Buy Bromadol | 77239-98-6 [smolecule.com]
- 5. caymanchem.com [caymanchem.com]
- 6. BDPC/bromadol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. Cas 77239-98-6, Bromadol HCL BDPC | lookchem [lookchem.com]
- 8. lookchem.com [lookchem.com]
- 9. Bromadol CAS#: 77239-98-6 [m.chemicalbook.com]
- 10. The search for the "next" euphoric non-fentanil novel synthetic opioids on the illicit drugs market: current status and horizon scanning | springermedizin.de [springermedizin.de]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Profile of Bromadol (BDPC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050051#chemical-structure-of-bromadol-bdpc]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com